molecular formula C10H12N2O4S B14805427 2-Cyclopropoxy-3-sulfamoylbenzamide

2-Cyclopropoxy-3-sulfamoylbenzamide

Cat. No.: B14805427
M. Wt: 256.28 g/mol
InChI Key: KKPDPGGYSYWFCL-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-3-sulfamoylbenzamide is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group and a sulfamoyl group attached to a benzamide core

Preparation Methods

The synthesis of 2-Cyclopropoxy-3-sulfamoylbenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropoxybenzoic acid with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Cyclopropoxy-3-sulfamoylbenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropoxy-3-sulfamoylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. In the context of antiviral research, it has been shown to inhibit the assembly of the HBV capsid proteins, thereby preventing the replication of the virus. This inhibition is achieved through binding to the core protein dimers, disrupting their normal function and leading to the formation of non-functional viral particles .

Comparison with Similar Compounds

2-Cyclopropoxy-3-sulfamoylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

2-cyclopropyloxy-3-sulfamoylbenzamide

InChI

InChI=1S/C10H12N2O4S/c11-10(13)7-2-1-3-8(17(12,14)15)9(7)16-6-4-5-6/h1-3,6H,4-5H2,(H2,11,13)(H2,12,14,15)

InChI Key

KKPDPGGYSYWFCL-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2S(=O)(=O)N)C(=O)N

Origin of Product

United States

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